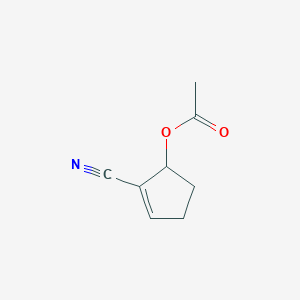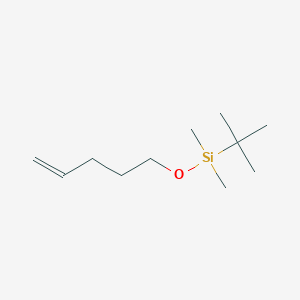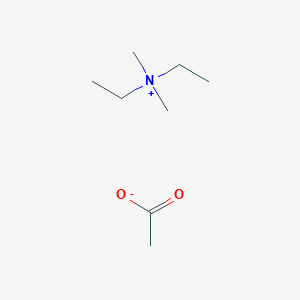![molecular formula C20H30O4 B14270974 3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid CAS No. 137911-05-8](/img/structure/B14270974.png)
3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-hydroxyundecyloxy)phenylacrylic acid , belongs to the class of carboxylic acids. Its chemical formula is C18H26O4 . The compound features a phenyl group linked to an unsaturated propenoic acid moiety via an 11-carbon alkyl chain.
Preparation Methods
Synthetic Routes::
Esterification and Hydrolysis Method:
Alternative Route:
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid can undergo various reactions:
Oxidation: It may be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the double bond yields the corresponding saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide (for hydrolysis), bromine (for oxidation), and reducing agents (e.g., lithium aluminum hydride) are commonly used.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential anti-inflammatory or antioxidant properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for functional materials.
Mechanism of Action
The exact mechanism remains an area of ongoing research. its hydrophobic alkyl chain and phenyl group suggest interactions with cellular membranes or receptors. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
137911-05-8 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-(11-hydroxyundecoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H30O4/c21-16-8-6-4-2-1-3-5-7-9-17-24-19-13-10-18(11-14-19)12-15-20(22)23/h10-15,21H,1-9,16-17H2,(H,22,23) |
InChI Key |
NTHAVQSWRQDKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


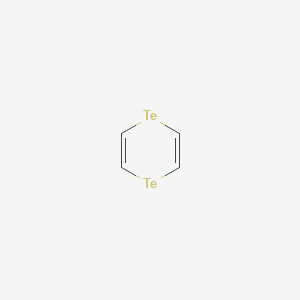
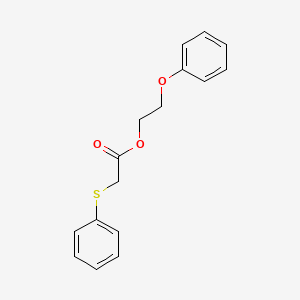
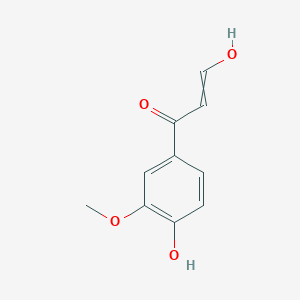

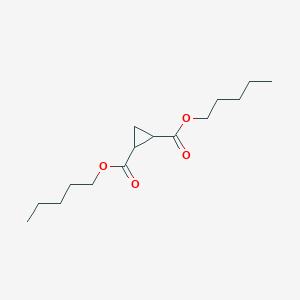
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
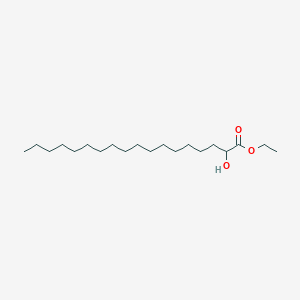
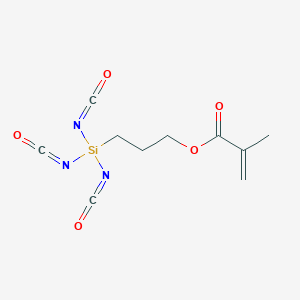
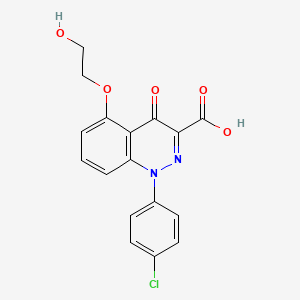
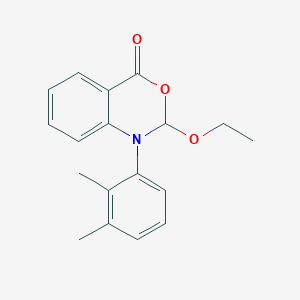
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
